4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid
CAS No.:
Cat. No.: VC13684312
Molecular Formula: C12H11ClN2O3
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O3 |
|---|---|
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C12H11ClN2O3/c1-18-10-5-14-15(7-10)6-8-4-9(13)2-3-11(8)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
| Standard InChI Key | QQTLLRHYXGOZAB-UHFFFAOYSA-N |
| SMILES | COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O |
| Canonical SMILES | COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid, reflects its benzannulated structure with a chlorinated aromatic ring and a pyrazole substituent. Key features include:
-
Structural motifs: A benzoic acid group at position 2, a chlorine atom at position 4, and a 4-methoxy-1H-pyrazole moiety linked via a methylene bridge .
-
Stereochemistry: The pyrazole ring adopts a planar conformation, while the methoxy group at position 4 introduces steric and electronic effects influencing binding interactions .
Table 1: Physicochemical Properties
The compound’s moderate lipophilicity (LogP ≈ 2.28) suggests balanced solubility in both aqueous and lipid environments, a trait advantageous for drug design.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid typically involves multi-step reactions:
-
Formation of the Pyrazole Core:
-
Coupling with Benzaldehyde:
-
Deprotection and Purification:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine, β-keto ester, reflux, 6 h | 75% | |
| 2 | K₂CO₃, DMF, 4-methoxy-1H-pyrazole, 80°C | 68% | |
| 3 | HCl (conc.), acetic acid, reflux | 99% |
Biological Activity and Mechanistic Insights
Protease Inhibition
Pyrazole derivatives are known inhibitors of viral proteases, including SARS-CoV-2 3CLpro and MERS-CoV 3CLpro . Structural analogs of this compound exhibit:
-
Binding to Catalytic Dyads: The carboxylate group of benzoic acid interacts with His41 and Cys145 in SARS-CoV-2 3CLpro, disrupting substrate cleavage .
-
Hydrophobic Interactions: The 4-methoxy pyrazole moiety enhances binding to hydrophobic pockets (e.g., Met49 in MERS-CoV) .
Structure-Activity Relationships (SAR)
-
Chlorine Substitution: Chlorine at position 4 of the benzene ring improves inhibitory activity by 2-fold compared to non-halogenated analogs .
-
Methoxy Group: The 4-methoxy group on pyrazole optimizes hydrogen bonding with Gln189 in coronaviral proteases .
Table 3: Inhibitory Activity of Analogs
| Compound | IC₅₀ (SARS-CoV-2 3CLpro) | Reference |
|---|---|---|
| 3f (Chlorine at R₂) | 16.4 ± 0.7 μM | |
| 3g (Fluorine at R₁) | 6.4 ± 1.2 μM | |
| Target Compound | Pending | – |
Applications in Drug Discovery
Antiviral Agents
The compound’s scaffold aligns with broad-spectrum antiviral candidates. Pyrazole-methylbenzoic acid hybrids inhibit viral replication by targeting:
-
3CL Proteases: Critical for viral polyprotein processing in coronaviruses .
-
Neuraminidase (NA): Dual inhibition of NA and 3CLpro enhances therapeutic utility .
Metalloproteinase Inhibition
Recent studies highlight its potential in modulating meprin α and β, metalloproteinases implicated in fibrosis and inflammation . Substituent optimization (e.g., carboxylate groups) improves selectivity for meprin α over β .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume